6-O-(tert-Butyldiphenylsilyl)-D-glucal: Structural Properties, Mechanistic Synthesis, and Applications in Advanced Carbohydrate Chemistry
6-O-(tert-Butyldiphenylsilyl)-D-glucal: Structural Properties, Mechanistic Synthesis, and Applications in Advanced Carbohydrate Chemistry
Executive Summary
In the realm of synthetic carbohydrate chemistry, glycals—cyclic enol ethers of sugars—serve as indispensable, versatile building blocks. Among these, 6-O-(tert-Butyldiphenylsilyl)-D-glucal stands out as a critical intermediate. By selectively masking the primary C6 hydroxyl group with a bulky tert-butyldiphenylsilyl (TBDPS) ether, chemists achieve exquisite regiocontrol and stereocontrol over subsequent functionalizations at the C3/C4 positions and the C1-C2 double bond. This technical whitepaper explores the structural profile, the causality behind its synthetic methodology, and its downstream applications in complex natural product synthesis.
Structural and Physicochemical Profiling
6-O-(tert-Butyldiphenylsilyl)-D-glucal features a D-glucal core characterized by a reactive C1-C2 double bond and unprotected secondary hydroxyls at C3 and C4[1]. The TBDPS group at C6 provides immense steric shielding and is approximately 100 times more stable to acidic hydrolysis than its tert-butyldimethylsilyl (TBS) counterpart, making it highly resilient during multi-step synthetic campaigns[2].
Table 1: Quantitative Physicochemical Properties of 6-O-TBDPS-D-glucal
| Property | Value / Description |
| Chemical Name | 6-O-(tert-Butyldiphenylsilyl)-D-glucal |
| IUPAC Name | (2R,3S,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol |
| CAS Number | 87316-22-1 |
| Molecular Formula | C22H28O4Si |
| Molecular Weight | 384.54 g/mol |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ |
| Boiling Point (Predicted) | 528.2 ± 50.0 °C at 760 mmHg |
| LogP | 2.197 |
(Data aggregated from computational and literature sources[1],[3])
Mechanistic Synthesis: Causality and Self-Validating Protocol
The selective protection of the primary C6-OH over the secondary C3-OH and C4-OH relies heavily on steric differentiation and catalytic kinetics[2].
The Causality of Reagent Selection:
-
Imidazole: Acts as both a base and a nucleophilic catalyst. It attacks TBDPSCl to form a highly reactive N-(tert-butyldiphenylsilyl)imidazole intermediate. This intermediate selectively transfers the bulky silyl group to the least sterically hindered hydroxyl (C6). Imidazole also scavenges the liberated HCl, preventing acid-catalyzed degradation of the acid-sensitive glycal double bond[2].
-
Dry DMF: A polar aprotic solvent that readily dissolves the highly polar D-glucal starting material while stabilizing the polar transition state of the SN2-like silylation[2].
Self-Validating Experimental Protocol:
The following step-by-step methodology is adapted from established literature procedures[4]. It is designed as a self-validating system; the visual cues and TLC monitoring ensure the reaction's integrity at each phase.
Step 1: Reagent Preparation & Initiation
-
In an oven-dried, argon-purged flask, dissolve D-glucal (2.11 g, 14.44 mmol, 1.0 eq) and imidazole (1.965 g, 28.87 mmol, 2.0 eq) in anhydrous DMF (30 mL).
-
Cool the reaction mixture to 0 °C using an ice-water bath to suppress non-selective silylation at the secondary hydroxyls.
Step 2: Silylation 3. Prepare a solution of tert-butyldiphenylsilyl chloride (TBDPSCl) (4.0 mL, 17.02 mmol, ~1.18 eq) in dry DMF (3 mL). 4. Add the TBDPSCl solution dropwise to the D-glucal mixture over 15 minutes. 5. Stir the reaction for 4 hours at 0 °C, then allow it to warm to room temperature (25 °C) and stir for an additional 2 hours. Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using an EtOAc/Hexanes system. The starting material (D-glucal) will stain heavily with anisaldehyde, while the product will appear as a higher Rf spot due to the lipophilic TBDPS group.
Step 3: Aqueous Quench & Extraction 6. Quench the reaction by diluting it with distilled water (50 mL). This destroys unreacted TBDPSCl and solubilizes the imidazole hydrochloride salts. 7. Extract the aqueous phase with diethyl ether (3 × 50 mL). 8. Wash the combined organic layers thoroughly with water (3 × 50 mL) to remove residual DMF, followed by brine (50 mL). 9. Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Step 4: Purification 10. Purify the crude residue via silica gel flash chromatography, eluting with a gradient of ethyl acetate/petroleum ether (20:80 to 50:50). 11. Isolate 6-O-TBDPS-D-glucal as a colorless oil (Yield: ~3.5 g, 63%)[4].
Fig 1. Step-by-step experimental workflow for the selective C6-silylation of D-glucal.
Chemical Reactivity & Downstream Applications
The strategic placement of the TBDPS group at C6 dictates the molecule's downstream reactivity, making it a linchpin in complex oligosaccharide and natural product synthesis.
-
Orthogonal Deprotection & Functionalization: The robust nature of the TBDPS group allows for aggressive functionalization of the C3 and C4 hydroxyls (e.g., benzylation or acetylation) without premature deprotection[2],[4]. The silyl ether can later be cleaved orthogonally using fluoride sources like Tetra-n-butylammonium fluoride (TBAF).
-
Vilsmeier-Haack Sensitivity: While TBDPS ethers are generally highly stable, research has demonstrated that O-TBDPS ethers of D-glucal exhibit a unique, particular sensitivity toward electrophilic Vilsmeier-Haack reagents, specifically POCl3⋅DMF and (CF3SO2)2O⋅DMF . Exposure to these reagents mediates a one-step, selective conversion of the C(6)-O-TBDPS group directly to the corresponding C(6)-O-formates[5]. This provides a rare and highly specific pathway for protecting group interconversion.
-
Total Synthesis of Marine Toxins: The stereoselective functionalization of the C1-C2 enol ether double bond (e.g., via epoxidation or halogenation) is heavily directed by the steric bulk of the C6-TBDPS group. This predictable stereocontrol is heavily utilized in the total synthesis of complex marine polycyclic ether toxins, such as Gambierol, where precisely configured pyran rings are assembled sequentially from glycal precursors[6].
Fig 2. Downstream reactivity pathways of 6-O-TBDPS-D-glucal in carbohydrate synthesis.
Conclusion
6-O-(tert-Butyldiphenylsilyl)-D-glucal is far more than a simple protected sugar; it is a meticulously designed synthetic intermediate. By leveraging the kinetic preference of silylation and the immense steric shielding of the TBDPS group, chemists can orchestrate highly regioselective and stereoselective transformations. From foundational glycan assembly to the total synthesis of intricate marine macrolides, this molecule remains a cornerstone of modern synthetic carbohydrate chemistry.
References
-
GlycoPODv2 (NIH) : Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols. URL:[Link]
-
The Journal of Organic Chemistry (ACS Publications) : The Particular Sensitivity of Silyl Ethers of d-Glucal toward Two Vilsmeier−Haack Reagents POCl3·DMF and (CF3SO2)2Ο·DMF. Their Unique and Selective Conversion to the Corresponding C(6)-O-Formates. URL:[Link]
-
Wiley-VCH : Supporting Information: Synthesis of glycal substrates. URL:[Link]
-
Heterocycles (Clockss) : Total Synthesis of Gambierol. URL:[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
